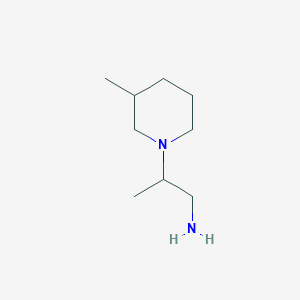
2-(3-Methylpiperidin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Methylpiperidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylpiperidin-1-yl)propan-1-amine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a propylamine side chain .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Tertiary amines, including compounds structurally related to 2-(3-Methylpiperidin-1-yl)propan-1-amine, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors in electrolyte layers, and their efficiency can be significantly improved with concentration adjustments. For instance, certain tertiary amines demonstrated high inhibition efficiency, suggesting their potential as effective corrosion inhibitors in industrial applications (Gao, Liang, & Wang, 2007).
Drug Design
In the realm of pharmaceuticals, tertiary amines similar to 2-(3-Methylpiperidin-1-yl)propan-1-amine have been explored for their potential in drug design. For example, compounds have been synthesized for the selective inhibition of κ-opioid receptors, demonstrating therapeutic potential for treating depression and addiction disorders. These studies highlight the importance of tertiary amines in developing new medications with specific target receptor activity (Grimwood et al., 2011).
Catalysis and Polymerization
Tertiary amines play a crucial role in catalysis, including the activation of aryl chlorides for Suzuki cross-coupling reactions and the polymerization of silanes to produce linear polymers. Notably, some tertiary amines have been used as ligands in metal complexes, facilitating efficient catalyst systems without the need for phosphines, which are significant for chemical synthesis and industrial processes (Deeken et al., 2006).
CO2 Capture
The application of tertiary amines in CO_2 capture technologies has been investigated, with certain amines acting as promoters in mixed solvents to enhance the mass transfer rate of CO_2. These mixed solvents exhibit superior CO_2 loading capacities and mass transfer rates compared to traditional absorbents, indicating the potential of tertiary amines in improving the efficiency of CO_2 capture processes (Choi et al., 2012).
Materials Science
In materials science, tertiary amines have been utilized in the synthesis of complex metal aminopyridinato complexes, which have applications ranging from catalysis to materials with specific magnetic and electronic properties. The synthesis of these complexes involves innovative approaches, providing insights into the structural and functional versatility of tertiary amines (Noor, Kretschmer, & Kempe, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-methylpiperidin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8-4-3-5-11(7-8)9(2)6-10/h8-9H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMIFBCNBIXTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648723.png)
![N-(1-Cyanocyclohexyl)-2-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl-methylamino]acetamide](/img/structure/B2648725.png)


![7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2648732.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2648733.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2648734.png)
![5-((3,4-Difluorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2648735.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2648736.png)
![5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2648737.png)

![N-benzyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2648741.png)

